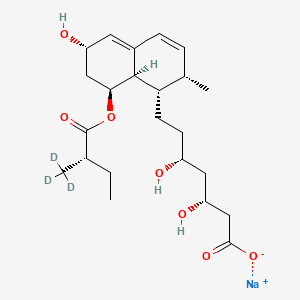
普伐他汀-D3 钠盐
概述
描述
普伐他汀-d3(钠盐)是普伐他汀钠的氘代形式,属于他汀类药物。他汀类药物广泛用于降低胆固醇水平和降低心血管疾病风险。普伐他汀-d3(钠盐)被专门标记了氘,它是氢的稳定同位素。这种标记通常用于科学研究,以研究药物的药代动力学和代谢。
科学研究应用
由于其标记的氘原子,普伐他汀-d3(钠盐)广泛用于科学研究。一些关键应用包括:
药代动力学: 研究普伐他汀在体内的吸收、分布、代谢和排泄(ADME)。
代谢研究: 研究代谢途径并鉴定普伐他汀的代谢物。
药物相互作用研究: 了解普伐他汀如何与其他药物相互作用及其对药物疗效和安全性的影响。
生物学研究: 探索普伐他汀对细胞过程的影响及其潜在的治疗应用。
工业研究: 开发新的制剂并改进普伐他汀的生产工艺.
作用机制
普伐他汀-d3(钠盐)通过抑制 3-羟基-3-甲基戊二酰辅酶 A (HMG-CoA) 还原酶发挥作用。这种酶催化 HMG-CoA 转换为甲羟戊酸,这是胆固醇生物合成中的关键步骤。通过抑制这种酶,普伐他汀-d3 减少了肝脏中胆固醇的产生,从而导致血胆固醇水平降低。 所涉及的分子靶标和途径包括 HMG-CoA 还原酶和胆固醇生物合成途径 .
安全和危害
未来方向
生化分析
Biochemical Properties
Pravastatin-D3 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction reduces the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface and thus increasing the uptake of LDL cholesterol from the bloodstream .
Cellular Effects
Pravastatin-D3 Sodium Salt has been shown to influence various cellular processes. It can reduce the synthesis of cholesterol in cells, leading to alterations in cell membrane composition and function . Additionally, it can impact cell signaling pathways related to cholesterol homeostasis . Pravastatin-D3 Sodium Salt can also influence gene expression, particularly of genes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Pravastatin-D3 Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The reduction in intracellular cholesterol triggers a compensatory increase in LDL receptor expression, enhancing the uptake of LDL cholesterol from the bloodstream .
Temporal Effects in Laboratory Settings
The effects of Pravastatin-D3 Sodium Salt can change over time in laboratory settings. For instance, its inhibitory effect on HMG-CoA reductase can lead to a time-dependent decrease in intracellular cholesterol levels . Additionally, long-term exposure to Pravastatin-D3 Sodium Salt can lead to adaptive changes in cells, such as upregulation of LDL receptors .
Dosage Effects in Animal Models
The effects of Pravastatin-D3 Sodium Salt can vary with different dosages in animal models . Lower doses can effectively reduce cholesterol levels without causing significant side effects. At high doses, Pravastatin-D3 Sodium Salt may cause adverse effects such as muscle pain or weakness .
Metabolic Pathways
Pravastatin-D3 Sodium Salt is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This inhibition disrupts the production of cholesterol and other downstream products of the pathway .
Transport and Distribution
Pravastatin-D3 Sodium Salt is rapidly absorbed from the upper part of the small intestine via proton-coupled carrier-mediated transport and then taken up by the liver by a sodium-independent bile acid transporter . It is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms .
Subcellular Localization
Pravastatin-D3 Sodium Salt primarily localizes in the cytoplasm where HMG-CoA reductase, its target enzyme, is located . Its presence in the cytoplasm allows it to effectively inhibit the enzyme and disrupt cholesterol synthesis .
准备方法
合成路线和反应条件
普伐他汀-d3(钠盐)通过一系列化学反应从麦角甾醇开始合成。 该过程包括麦角甾醇的发酵,然后是内酯环的水解和使用链霉菌属卡氏链霉菌进行的生物羟基化以引入烯丙基6-醇基 。氘标记是在合成过程中引入的,以用氘取代特定的氢原子。
工业生产方法
普伐他汀-d3(钠盐)的工业生产遵循与普伐他汀钠合成相似的路线。该过程被放大以满足工业需求,确保高纯度和高产率。 发酵、水解和羟基化步骤针对大规模生产进行了优化,并且仔细控制氘标记以实现所需的同位素纯度 .
化学反应分析
反应类型
普伐他汀-d3(钠盐)会经历各种化学反应,包括:
氧化: 普伐他汀-d3中的羟基可以被氧化形成酮或醛。
还原: 酮基可以被还原回羟基。
取代: 酯基可以发生水解反应形成相应的羧酸和醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 水解反应通常使用酸性或碱性条件,例如盐酸 (HCl) 或氢氧化钠 (NaOH)。
主要产物
从这些反应中形成的主要产物包括氧化衍生物、还原衍生物和水解产物。 这些产物通常用于研究普伐他汀-d3(钠盐)在不同条件下的稳定性和反应性 .
相似化合物的比较
普伐他汀-d3(钠盐)与其他他汀类药物进行比较,例如:
- 洛伐他汀
- 辛伐他汀
- 阿托伐他汀
- 瑞舒伐他汀
独特性
普伐他汀-d3(钠盐)由于其氘标记而具有独特性,这在药代动力学和代谢研究中具有优势。氘原子使该化合物更稳定,并允许在生物系统中进行精确追踪。 与其他他汀类药物相比,普伐他汀-d3 的副作用更少,安全性更高 .
属性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


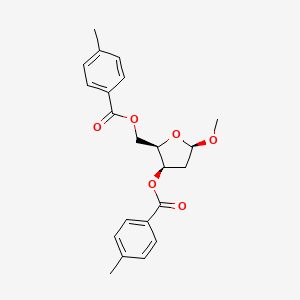
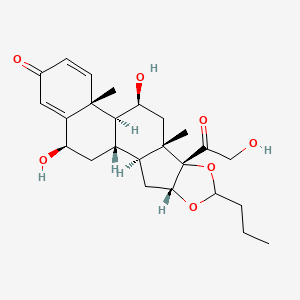

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
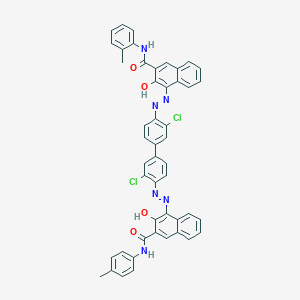
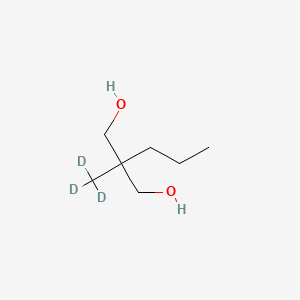
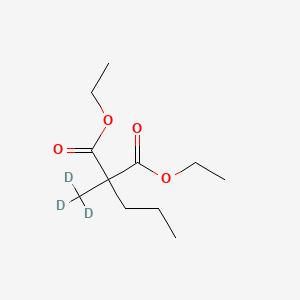
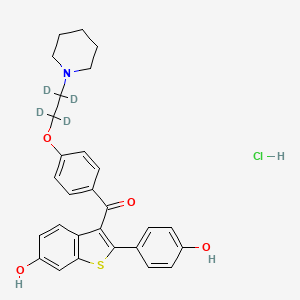
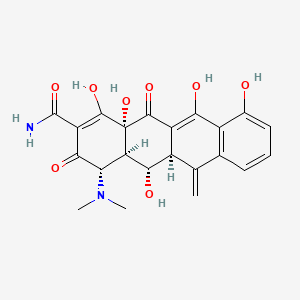
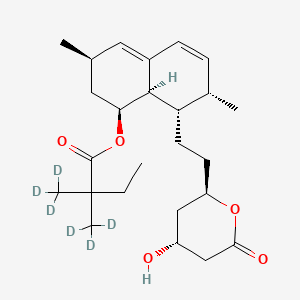
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
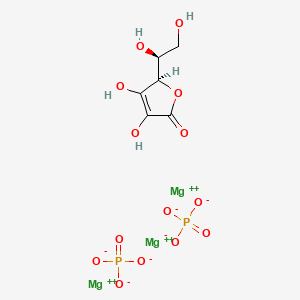
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
